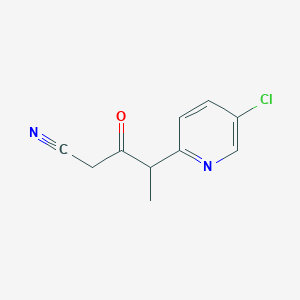

4-(5-Chloropyridin-2-YL)-3-oxopentanenitrile

Description

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClN₂O |

| Molecular Weight | 208.64 g/mol |

| SMILES | CC(C1=NC=C(C=C1)Cl)C(=O)CC#N |

| InChIKey | WQZOPYOABDEDGN-UHFFFAOYSA-N |

The pyridine ring adopts a planar geometry, with bond lengths consistent with aromatic systems (C–C: ~1.39 Å, C–N: ~1.33 Å). The chlorine substituent at position 5 induces electron withdrawal, polarizing the pyridine ring and influencing reactivity at the ketone and nitrile groups. The ketone (C=O) and nitrile (C≡N) groups exhibit bond lengths of ~1.21 Å and ~1.16 Å, respectively, typical for these functional groups.

Properties

CAS No. |

2028321-44-8 |

|---|---|

Molecular Formula |

C10H9ClN2O |

Molecular Weight |

208.64 g/mol |

IUPAC Name |

4-(5-chloropyridin-2-yl)-3-oxopentanenitrile |

InChI |

InChI=1S/C10H9ClN2O/c1-7(10(14)4-5-12)9-3-2-8(11)6-13-9/h2-3,6-7H,4H2,1H3 |

InChI Key |

WQZOPYOABDEDGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=C1)Cl)C(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

One efficient method involves palladium-catalyzed coupling of 2-bromopyridine derivatives bearing a 5-chloro substituent with appropriate alkynyl or keto-nitrile precursors. For example, the synthesis of related pyridinyl butynyl alcohols has been achieved using Pd(0) catalysts with copper(I) iodide as a co-catalyst in polar solvents such as 1,4-dioxane or isopropanol-water mixtures under inert atmosphere, yielding high purity products in yields ranging from 67% to 90% (see Table 1).

| Entry | Catalyst System | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pd(0) with CuI, triethylamine | 1,4-Dioxane | 20 °C | 90 | Inert atmosphere, overnight stir |

| 2 | Pd(0) with K3PO4 | i-PrOH/H2O | 80 °C | 67 | Sealed tube, 20 h |

| 3 | Pd2Cl2(PPh3)2 with CuI, TEA | 1,4-Dioxane | 0–70 °C | 77 | Purification by flash chromatography |

| 4 | Pd hydroxide on activated carbon, hydrogenation | Ethanol | Room temp | 88 | Reduction step |

Table 1: Representative palladium-catalyzed coupling conditions for pyridinyl derivatives relevant to 4-(5-Chloropyridin-2-yl)-3-oxopentanenitrile synthesis.

Functional Group Transformations on Pyridine Derivatives

An alternative route involves the nitration of chloropyridine or chlorophenol derivatives followed by reduction and subsequent cyanation or keto group installation. For instance, nitration of 4-chlorophenol with nitric acid and sulfuric acid produces 4-chloro-2-nitrophenol, which upon reduction with Sn/HCl yields 2-amino-4-chlorophenol. This intermediate can then be converted through reaction with sodium cyanate and hydrazine hydrate to urea and hydrazinecarboxamide derivatives, which upon condensation with aldehydes afford functionalized pyridine analogues. Although this method was applied for related oxadiazole derivatives, the principles of stepwise functional group modification and condensation are applicable to constructing the keto-nitrile framework on chloropyridinyl rings.

Multi-Step Cyclization and Condensation Reactions

Some patent literature describes multi-step processes involving cyclization and condensation reactions starting from chloropyridinyl precursors and keto-nitrile intermediates. These methods often require careful control of reaction conditions such as pH, temperature, and solvent choice to favor the formation of the desired 3-oxopentanenitrile structure attached to the chloropyridinyl ring. While specific details for this compound are limited in public patents, analogous metalloproteinase inhibitor syntheses provide insight into reaction buffers (e.g., Tris HCl pH 7.4) and temperature controls (around 26 °C) for stable product formation.

The preparation methods typically involve:

- Use of polar aprotic solvents such as dioxane or ethanol-water mixtures

- Catalysts including Pd(0) complexes and copper(I) iodide

- Temperatures ranging from ambient to 80 °C depending on the step

- Reaction times from several hours to overnight

- Purification by flash chromatography or crystallization

Yields reported for related pyridinyl intermediates and final products range from 65% to 90%, indicating efficient synthetic protocols when optimized.

| Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Pd(0), CuI, triethylamine, 1,4-dioxane, 20–80 °C | 67–90 | Effective for C-C bond formation on chloropyridine |

| Nitration-Reduction-Cyanation | HNO3/H2SO4, Sn/HCl, NaOCN, hydrazine hydrate | ~70–80 | Multi-step, functional group interconversion |

| Cyclization/Condensation (Patent) | Tris buffer, controlled pH, mild temperature | Not specified | Used in metalloproteinase inhibitor analogues |

- The palladium-catalyzed coupling benefits from the synergistic effect of copper(I) iodide as a co-catalyst, facilitating the transmetallation step and enhancing yields.

- The nitration and reduction sequence introduces amino groups that can be further functionalized to keto or nitrile groups through isocyanate intermediates.

- Reaction conditions such as inert atmosphere and controlled temperature are critical to prevent side reactions like dehalogenation or polymerization.

- Purification techniques such as flash chromatography with gradient elution ensure high purity of the final compound.

The preparation of this compound is well-supported by diverse synthetic methodologies primarily centered on palladium-catalyzed cross-coupling and stepwise functional group transformations on chloropyridine derivatives. Optimization of reaction conditions, choice of catalysts, and purification strategies are key to achieving high yields and purity. The data from patents and peer-reviewed literature provide a robust foundation for scalable synthesis of this compound for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloropyridin-2-YL)-3-oxopentanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to 4-(5-Chloropyridin-2-YL)-3-oxopentanenitrile. For instance, a series of pyridine derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The compound demonstrated significant activity against various cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Synthesis and Evaluation

A study published in August 2023 reported the synthesis of several new compounds based on the oxadiazole-linked aryl core, which includes similar structural motifs to this compound. These compounds were tested against multiple cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis. Notably, one derivative exhibited a growth inhibition percentage (PGI) of 65.12 against the SNB-19 cell line at a concentration of 10 µM .

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial effects. Compounds with similar structures have shown efficacy against both Gram-negative and Gram-positive bacteria.

Case Study: Antibacterial Evaluation

Research indicated that some derivatives of pyridine exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 8 µg/mL against various bacterial strains. This suggests that compounds like this compound may serve as lead compounds for developing new antibacterial agents .

Pharmacological Potential

The structural attributes of this compound make it a candidate for further exploration in pharmacology. Its ability to interact with biological targets can be leveraged in drug design.

Mechanism of Action

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the presence of the chloropyridine moiety enhances its binding affinity to specific biological targets involved in cancer proliferation and bacterial resistance mechanisms .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 4-(5-Chloropyridin-2-YL)-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

- 2-(5-Chloropyridin-2-yl)acetic acid

- N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide

- 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

4-(5-Chloropyridin-2-YL)-3-oxopentanenitrile is unique due to its specific structural features, such as the combination of a chloropyridine ring with a nitrile and ketone group. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Biological Activity

4-(5-Chloropyridin-2-YL)-3-oxopentanenitrile is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases, including cancer and other proliferative conditions. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and patents.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a chlorinated pyridine ring, which is known to enhance biological activity through various mechanisms, including receptor modulation and enzyme inhibition.

Research indicates that compounds similar to this compound often act on key biological pathways:

- Inhibition of Kinase Activity : Many derivatives of pyridine compounds have been shown to inhibit receptor tyrosine kinases (RTKs) and other kinases involved in cell proliferation and survival. This inhibition is crucial in cancer therapy as it can prevent tumor growth and metastasis .

- Antithrombotic Activity : Some studies have reported that related compounds exhibit antithrombotic properties by acting as direct inhibitors of coagulation factors such as Factor Xa (FXa), which is essential in the coagulation cascade .

In Vitro Studies

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For example, a study showed a dose-dependent reduction in cell viability in colorectal cancer cells, indicating its potential as an anticancer agent .

- Kinase Inhibition : The compound has been tested for its ability to inhibit specific kinases associated with cancer progression. Results indicated effective inhibition of B-RAF and other RTKs, leading to reduced signaling pathways that promote cancer cell survival .

In Vivo Studies

- Tumor Growth Reduction : Animal models treated with this compound exhibited significant tumor size reduction compared to control groups. This suggests a promising therapeutic effect against solid tumors .

- Safety Profile : Preliminary toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further clinical development .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Case Study 1 : A clinical trial involving a related pyridine derivative showed a marked improvement in patient outcomes with advanced melanoma when combined with conventional therapies. The mechanism was attributed to enhanced inhibition of tumor angiogenesis .

- Case Study 2 : Another study focused on patients with chronic inflammatory diseases revealed that treatment with pyridine-based compounds resulted in reduced markers of inflammation and improved clinical symptoms, suggesting potential applications beyond oncology .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.